2-(5-Bromo-2-fluorophenoxy)butanamide
Description
2-(5-Bromo-2-fluorophenoxy)butanamide is a brominated and fluorinated aromatic compound with a butanamide side chain. The molecule features a phenoxy group substituted with bromine (5-position) and fluorine (2-position), linked to a four-carbon amide chain.
Properties
IUPAC Name |
2-(5-bromo-2-fluorophenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO2/c1-2-8(10(13)14)15-9-5-6(11)3-4-7(9)12/h3-5,8H,2H2,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXAUUCONVPWEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)OC1=C(C=CC(=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
5-Bromo-3-methyl-2(5H)-furanone
- Structure : A lactone (cyclic ester) with bromine at the 5-position and a methyl group at the 3-position.
- Synthesis: Prepared via N-bromosuccinimide (NBS)-mediated bromination of 3-methyl-2(5H)-furanone in carbon tetrachloride under reflux (90°C, 4 h) .
- Key Differences: Functional group: Lactone vs. amide. Reactivity: The lactone’s ester group is more prone to hydrolysis compared to the stable amide bond in 2-(5-Bromo-2-fluorophenoxy)butanamide. Applications: Lactones are often intermediates in drug synthesis, whereas amides are typically terminal functional groups in bioactive molecules.
(S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane
- Structure: An epoxide (oxirane) with a phenoxy group substituted with bromine (5-position) and two fluorine atoms (2,3-positions).
- Key Differences: Functional group: Epoxide vs. amide. Halogenation: Additional fluorine at the 3-position increases steric and electronic effects compared to the mono-fluoro substitution in this compound. Reactivity: Epoxides are highly electrophilic, enabling ring-opening reactions, whereas the amide group is more chemically inert .
| Property | This compound | (S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane |
|---|---|---|
| Molecular Formula | C₁₀H₁₀BrFNO₂ (inferred) | C₉H₇BrF₂O₂ |
| Functional Group | Amide | Epoxide |
| Halogen Substitution | 5-Bromo, 2-fluoro | 5-Bromo, 2,3-difluoro |
| Pharmacological Potential | Unreported | Unreported (epoxides often used as intermediates) |
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide
- Structure : A benzamide derivative with bromine (5-position) and fluorine (2-position) on the benzene ring, linked to a 2-methoxyphenyl group via an amide bond.
- Key Differences: Core Structure: Benzamide vs. butanamide. Substitution Pattern: The methoxy group on the phenyl ring in this compound introduces electron-donating effects, contrasting with the electron-withdrawing halogens in this compound. Molecular Weight: Higher (324.145 g/mol) due to the larger aromatic system .
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